Cas no 2228018-06-0 (2-(2S)-oxiran-2-yl-7-oxabicyclo2.2.1heptane)

2-(2S)-oxiran-2-yl-7-oxabicyclo2.2.1heptane Chemical and Physical Properties
Names and Identifiers
-
- 2-[(2S)-oxiran-2-yl]-7-oxabicyclo[2.2.1]heptane
- 2228018-06-0
- EN300-1753386
- 2-(2S)-oxiran-2-yl-7-oxabicyclo2.2.1heptane
-
- Inchi: 1S/C8H12O2/c1-2-7-6(8-4-9-8)3-5(1)10-7/h5-8H,1-4H2/t5?,6?,7?,8-/m1/s1
- InChI Key: AWQRAEJJSJALMJ-ZKBGSAEASA-N
- SMILES: O1C2CCC1C([C@H]1CO1)C2
Computed Properties
- Exact Mass: 140.083729621g/mol
- Monoisotopic Mass: 140.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.8Ų
- XLogP3: 0.8
2-(2S)-oxiran-2-yl-7-oxabicyclo2.2.1heptane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1753386-0.1g |
2-[(2S)-oxiran-2-yl]-7-oxabicyclo[2.2.1]heptane |
2228018-06-0 | 0.1g |
$1819.0 | 2023-09-20 | ||
Enamine | EN300-1753386-1.0g |
2-[(2S)-oxiran-2-yl]-7-oxabicyclo[2.2.1]heptane |
2228018-06-0 | 1g |
$2068.0 | 2023-05-23 | ||
Enamine | EN300-1753386-0.5g |
2-[(2S)-oxiran-2-yl]-7-oxabicyclo[2.2.1]heptane |
2228018-06-0 | 0.5g |
$1984.0 | 2023-09-20 | ||
Enamine | EN300-1753386-5.0g |
2-[(2S)-oxiran-2-yl]-7-oxabicyclo[2.2.1]heptane |
2228018-06-0 | 5g |
$5995.0 | 2023-05-23 | ||
Enamine | EN300-1753386-10g |
2-[(2S)-oxiran-2-yl]-7-oxabicyclo[2.2.1]heptane |
2228018-06-0 | 10g |
$8889.0 | 2023-09-20 | ||
Enamine | EN300-1753386-2.5g |
2-[(2S)-oxiran-2-yl]-7-oxabicyclo[2.2.1]heptane |
2228018-06-0 | 2.5g |
$4052.0 | 2023-09-20 | ||
Enamine | EN300-1753386-0.25g |
2-[(2S)-oxiran-2-yl]-7-oxabicyclo[2.2.1]heptane |
2228018-06-0 | 0.25g |
$1902.0 | 2023-09-20 | ||
Enamine | EN300-1753386-0.05g |
2-[(2S)-oxiran-2-yl]-7-oxabicyclo[2.2.1]heptane |
2228018-06-0 | 0.05g |
$1737.0 | 2023-09-20 | ||
Enamine | EN300-1753386-1g |
2-[(2S)-oxiran-2-yl]-7-oxabicyclo[2.2.1]heptane |
2228018-06-0 | 1g |
$2068.0 | 2023-09-20 | ||
Enamine | EN300-1753386-10.0g |
2-[(2S)-oxiran-2-yl]-7-oxabicyclo[2.2.1]heptane |
2228018-06-0 | 10g |
$8889.0 | 2023-05-23 |
2-(2S)-oxiran-2-yl-7-oxabicyclo2.2.1heptane Related Literature
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
Additional information on 2-(2S)-oxiran-2-yl-7-oxabicyclo2.2.1heptane
Comprehensive Overview of 2-(2S)-Oxiran-2-yl-7-oxabicyclo[2.2.1]heptane (CAS No. 2228018-06-0)
The compound 2-(2S)-Oxiran-2-yl-7-oxabicyclo[2.2.1]heptane, identified by its CAS No. 2228018-06-0, is a highly specialized chemical entity with significant applications in organic synthesis and pharmaceutical research. This bicyclic ether, featuring an epoxide (oxirane) moiety, is a versatile intermediate in the synthesis of complex molecular architectures. Its unique structure, combining a 7-oxabicyclo[2.2.1]heptane framework with a stereospecific (2S)-oxiran-2-yl group, makes it a valuable building block for asymmetric synthesis and drug discovery.
In recent years, the demand for chiral epoxides like 2-(2S)-Oxiran-2-yl-7-oxabicyclo[2.2.1]heptane has surged due to their role in producing enantiomerically pure pharmaceuticals. Researchers are particularly interested in its potential for constructing bioactive heterocycles and natural product analogs. The compound’s stereochemical integrity and reactivity profile align with trends in green chemistry, where efficient and selective transformations are prioritized. This has led to increased searches for "sustainable epoxide synthesis" and "chiral building blocks for drug development," reflecting its relevance in modern synthetic methodologies.
The 7-oxabicyclo[2.2.1]heptane core of this compound is a scaffold of interest in medicinal chemistry, often associated with neurological and anti-inflammatory applications. Its structural similarity to terpenoid derivatives has also sparked investigations into its use in flavor and fragrance industries. Notably, the compound’s CAS No. 2228018-06-0 is frequently queried in databases alongside terms like "high-purity bicyclic ethers" and "stereoselective epoxide opening," highlighting its niche yet critical role in advanced research.
From a synthetic perspective, 2-(2S)-Oxiran-2-yl-7-oxabicyclo[2.2.1]heptane offers opportunities for ring-opening reactions and cross-coupling strategies. Its oxirane ring is amenable to nucleophilic attack, enabling the formation of C-O and C-N bonds—key transformations in API manufacturing. This aligns with industry trends toward "atom-economical synthesis" and "catalytic asymmetric epoxidation," topics frequently explored in academic and industrial forums.
In summary, 2-(2S)-Oxiran-2-yl-7-oxabicyclo[2.2.1]heptane (CAS No. 2228018-06-0) exemplifies the convergence of structural complexity and functional utility in modern chemistry. Its applications span pharmaceuticals, agrochemicals, and materials science, driven by the growing need for enantioselective synthesis and sustainable methodologies. As research continues to uncover its potential, this compound remains a focal point for innovation in synthetic organic chemistry.
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